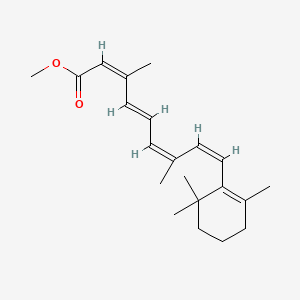
Methyl (2Z,4E, 6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-cis Retinoic Acid Methyl Ester is a derivative of retinoic acid, a compound related to Vitamin A. It is known for its applications in dermatology, particularly in the treatment of severe acne. The compound is characterized by its ability to influence cell growth and differentiation, making it a valuable tool in both medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Retinoic Acid Methyl Ester typically involves the isomerization of all-trans retinoic acid. This process can be catalyzed by thiol-containing compounds such as glutathione, mercaptoethanol, and L-cysteine methyl ester . The reaction conditions often include the use of nonpolar solvents like hexane and controlled temperatures to ensure the stability of the desired isomer .
Industrial Production Methods: Industrial production of 13-cis Retinoic Acid Methyl Ester involves a multi-step process starting from ionone derivatives. The process includes the preparation of vinyl-beta-ionol, followed by a series of reactions including Wittig condensation and isomerization . The final product is purified through techniques such as chromatography or fractional crystallization to achieve high purity and stability .
Chemical Reactions Analysis
Types of Reactions: 13-cis Retinoic Acid Methyl Ester undergoes various chemical reactions, including:
Isomerization: Conversion between different isomers of retinoic acid.
Oxidation: Formation of oxidized derivatives such as 4-oxo-13-cis-retinoic acid.
Reduction: Reduction reactions can modify the functional groups on the retinoic acid backbone.
Common Reagents and Conditions:
Isomerization: Thiol-containing compounds like glutathione and mercaptoethanol.
Oxidation: Catalyzed by liver enzymes such as CYP2C8, CYP2C9, CYP3A4, and CYP2B6.
Major Products:
- 4-oxo-13-cis-retinoic acid
- All-trans-retinoic acid (from isomerization reactions)
Scientific Research Applications
13-cis Retinoic Acid Methyl Ester has a wide range of applications in scientific research:
- Chemistry: Used as a model compound to study isomerization and oxidation reactions .
- Biology: Investigated for its role in cell differentiation and growth regulation .
- Medicine: Widely used in the treatment of severe acne and other dermatological conditions . It is also being explored for its potential in cancer therapy due to its ability to influence cell proliferation and apoptosis .
- Industry: Utilized in the formulation of pharmaceuticals and cosmetic products .
Mechanism of Action
. These receptors regulate the expression of genes involved in cell growth, differentiation, and apoptosis. The compound reduces the activity of 5α-reductase, decreasing the conversion of testosterone to dihydrotestosterone (DHT) and inhibiting sebum secretion .
Comparison with Similar Compounds
- All-trans-retinoic acid
- 9-cis-retinoic acid
- 4-oxo-13-cis-retinoic acid
Comparison: 13-cis Retinoic Acid Methyl Ester is unique due to its specific isomeric form, which provides distinct biological activities compared to its all-trans and 9-cis counterparts . It is less toxic and has a more favorable safety profile, making it suitable for long-term use in dermatological treatments .
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
methyl (2Z,4E,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12-,16-9-,17-15- |
InChI Key |
SREQLAJQLXPNMC-HPHYBHBGSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\C(=O)OC)/C)\C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















